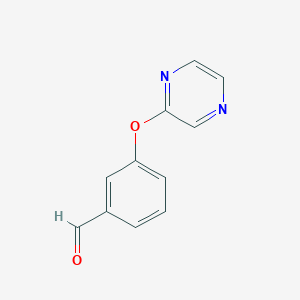

3-(Pyrazin-2-yloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-2-1-3-10(6-9)15-11-7-12-4-5-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVLRDWQVHJLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397535 | |

| Record name | 3-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-44-7 | |

| Record name | 3-(2-Pyrazinyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyrazin-2-yloxy)benzaldehyde

This guide provides a comprehensive technical overview of 3-(Pyrazin-2-yloxy)benzaldehyde, a key building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, characterization, and safety considerations, offering insights for researchers and professionals in drug development and related fields.

Introduction: The Significance of the Pyrazinyloxy Moiety

This compound belongs to a class of aromatic compounds that incorporate a pyrazine ring linked to a benzaldehyde moiety through an ether bond. The pyrazine heterocycle is a prevalent scaffold in numerous biologically active compounds, valued for its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions.[1] The presence of the aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making this molecule a versatile intermediate in the synthesis of more complex structures.

The unique electronic properties conferred by the pyrazine ring can influence the reactivity and biological activity of the entire molecule, making pyrazinyloxy derivatives attractive targets for drug discovery programs.[2] These compounds are explored for their potential in developing novel therapeutics, particularly in areas where modulation of specific biological pathways is desired.[3]

Physicochemical Properties and Identification

A clear identification of a chemical compound is paramount for scientific rigor. The key identifiers and properties for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 887344-44-7 | |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.19 g/mol | |

| Appearance | Light brown solid |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanistic pathway is favored due to the electron-deficient nature of the pyrazine ring, which facilitates the attack of a nucleophile.

The most logical synthetic strategy involves the reaction of a halopyrazine, such as 2-chloropyrazine, with 3-hydroxybenzaldehyde in the presence of a suitable base. The base serves to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the halogen on the pyrazine ring, leading to the displacement of the halide and the formation of the desired ether linkage.

Sources

An In-depth Technical Guide to 3-(Pyrazin-2-yloxy)benzaldehyde: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Promising Scaffold

3-(Pyrazin-2-yloxy)benzaldehyde is a heterocyclic compound featuring a pyrazine ring linked to a benzaldehyde moiety through an ether bond. This unique structural arrangement combines the electron-deficient nature of the pyrazine ring with the reactive aldehyde functionality, making it a valuable and versatile intermediate in organic synthesis. While detailed research on this specific molecule is still emerging, its constituent parts suggest significant potential in the fields of medicinal chemistry, materials science, and agrochemical development.[1] The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the benzaldehyde group serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway, its potential applications in drug discovery, and important safety considerations.

Chemical Identity and Nomenclature

The formal identification of a chemical compound is crucial for accurate scientific communication and reproducibility of research.

IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Synonyms: While no common or trivial names are widely recognized for this compound, it may be referred to by variations of its IUPAC name in chemical catalogs and databases.

CAS Number: The Chemical Abstracts Service (CAS) has assigned the number 887344-44-7 to this compound, which serves as a unique identifier.

Physicochemical Properties

Due to the limited availability of published experimental data, the following table presents a combination of available information and predicted properties for this compound. These predicted values are derived from computational models and should be considered as estimates until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.19 g/mol | Calculated |

| Appearance | Light brown solid (predicted) | - |

| Boiling Point | Predicted: 356.9 ± 35.0 °C at 760 mmHg | - |

| Melting Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | - |

| pKa (most acidic) | Predicted: 16.5 ± 0.2 (aldehyde α-proton) | - |

| pKa (most basic) | Predicted: 0.8 ± 0.1 (pyrazine nitrogen) | - |

Synthesis and Purification: A Plausible Synthetic Route

Proposed Synthesis: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a halo-heterocycle, a classic SNAr (Nucleophilic Aromatic Substitution) reaction.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol:

-

Deprotonation of 3-Hydroxybenzaldehyde:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (1.1 - 1.5 eq). Potassium carbonate (K₂CO₃) is a practical choice for its moderate basicity and ease of handling. For a more reactive system, a stronger base like sodium hydride (NaH) can be used, which would require an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).

-

The rationale for using a polar aprotic solvent is to dissolve the reactants and facilitate the formation of the phenoxide nucleophile without solvating it to the extent that its reactivity is diminished.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium or sodium 3-formylphenoxide.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution of the phenoxide, add 2-chloropyrazine (1.0 - 1.2 eq). The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack, especially those adjacent to the nitrogen atoms. The chlorine atom is a good leaving group in this context.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined.

-

Wash the combined organic layers with water and brine to remove any remaining DMF/DMSO and inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of both the benzaldehyde and pyrazine moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the aldehyde carbonyl (C=O) stretch and the C-O-C ether linkage.

Applications in Drug Discovery and Development

The pyrazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[4][5] Derivatives of pyrazine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] While specific biological data for this compound is not yet published, its structure allows for logical extrapolation of its potential as a key intermediate in the synthesis of novel therapeutic agents.

Role as a Versatile Intermediate

The primary value of this compound in drug discovery lies in its utility as a versatile building block. The aldehyde group is a highly reactive functional group that can be readily transformed into a variety of other functionalities, allowing for the synthesis of a diverse library of compounds for biological screening.

Caption: Potential synthetic transformations of this compound for drug discovery.

-

Reductive Amination: The aldehyde can be converted into a wide range of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride. This is a powerful method for introducing diverse side chains to explore structure-activity relationships (SAR).

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, and other acid derivatives.

-

Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) or other olefination reagents can be used to form carbon-carbon double bonds, leading to stilbene-like structures or other vinyl derivatives.

-

Condensation Reactions: The aldehyde can react with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and Schiff bases, which are themselves classes of compounds with known biological activities.

Potential Therapeutic Targets

Based on the known activities of pyrazine derivatives, compounds derived from this compound could be investigated for a variety of therapeutic applications:

-

Oncology: Many pyrazine-containing molecules act as kinase inhibitors, which are a major class of cancer therapeutics. The pyrazine nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.

-

Infectious Diseases: The pyrazine ring is a core component of pyrazinamide, a frontline drug for the treatment of tuberculosis. Novel derivatives could be explored for their antibacterial and antifungal properties.

-

Inflammatory Diseases: Certain pyrazine derivatives have shown anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, general guidelines for handling aromatic aldehydes and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chemical entity. Its structure, combining the pharmacologically relevant pyrazine ring with the synthetically versatile benzaldehyde moiety, positions it as a valuable building block for the discovery of new chemical entities with potential therapeutic applications. The proposed Williamson ether synthesis provides a viable route for its preparation, opening the door for further investigation. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its biological activities through the generation and screening of derivative libraries. As our understanding of the vast chemical space of heterocyclic compounds continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of pharmaceuticals and functional materials.

References

-

Chem-Impex. This compound. Available from: [Link]

-

Chem-Impex. 3-(Pyrid-2-yloxy)benzaldehyde. Available from: [Link]

-

Chem-Impex. 3-(pyrazine-2-yloxy)benzaldéhyde. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

PubChemLite. 3-(pyrazin-2-yl)benzaldehyde (C11H8N2O). Available from: [Link]

-

PubChem. 3-(Allyloxy)benzaldehyde. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-(Pyrazin-2-yloxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-(Pyrazin-2-yloxy)benzaldehyde, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery, medicinal chemistry, and materials science. This document synthesizes available technical data with field-proven insights to offer a practical understanding of this compound's properties and applications.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional molecule incorporating a benzaldehyde moiety and a pyrazine ring linked by an ether bond. This unique arrangement of functional groups dictates its reactivity, making it a valuable intermediate for the synthesis of a wide range of complex organic molecules.[1][2] The aldehyde group serves as a versatile handle for various transformations, while the pyrazine ring, an electron-deficient heteroaromatic system, can participate in its own set of reactions and modulate the reactivity of the overall molecule.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | White to yellow powder | [2] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | 0-8 °C | [2] |

Note: Some properties are provided by chemical suppliers and may vary between batches.

Figure 1: 2D structure of this compound.

Synthesis of this compound

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct a thorough risk assessment and optimize conditions as necessary.

Materials:

-

3-Hydroxybenzaldehyde

-

2-Chloropyrazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-chloropyrazine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its two key functional groups: the aldehyde and the pyrazinyloxy moiety.

Reactions of the Aldehyde Group

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.[6][7]

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base to form α,β-unsaturated products. It can also react with amines to form Schiff bases and with hydrazines to yield hydrazones.[5]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Figure 3: Key reactions of the aldehyde group in this compound.

Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present.[4][8] While the pyrazinyloxy group itself is not a typical leaving group, the electron-withdrawing nature of the pyrazine ring can influence the reactivity of the benzaldehyde moiety. The nitrogen atoms in the pyrazine ring can also act as basic sites and can be protonated or coordinated to Lewis acids.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling in synthetic applications.

-

Thermal Stability: While specific data for this compound is not available, pyrazine derivatives can exhibit moderate to high thermal stability. For instance, the thermal decomposition of atrazine, a triazine-containing herbicide, is observed at temperatures above 400 °C.[9] It is reasonable to infer that this compound is stable at typical reaction temperatures used in organic synthesis (up to ~150 °C). However, at elevated temperatures, decomposition of the ether linkage or the pyrazine ring may occur.

-

pH Stability: The ether linkage in this compound is generally stable under neutral and basic conditions. However, under strongly acidic conditions (pH < 4.6), hydrolysis of the ether bond may occur, similar to what is observed in other phenoxy-ether compounds.[10] The aldehyde group itself can be sensitive to both acidic and basic conditions, potentially leading to side reactions like aldol condensations in the presence of a strong base.

-

Storage and Handling: The compound should be stored at the recommended temperature of 0-8 °C to minimize degradation.[2] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen, which could lead to slow oxidation of the aldehyde group.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Pharmaceutical Development: Its structure is a key intermediate in the synthesis of various biologically active molecules, with potential applications in the development of novel therapeutics.[1][2]

-

Agrochemicals: The pyrazine moiety is present in some agrochemicals, and this compound can serve as a precursor for new pesticides and herbicides.[1]

-

Materials Science: The aromatic nature of the molecule makes it a candidate for the synthesis of advanced polymers and dyes with specific optical or thermal properties.[2]

Conclusion

This compound is a versatile and reactive intermediate with significant potential in synthetic organic chemistry. A thorough understanding of its reactivity, governed by the aldehyde and pyrazine functional groups, and its stability under various conditions is crucial for its effective utilization in the design and synthesis of novel molecules for a wide range of applications. This guide provides a foundational understanding to aid researchers in leveraging the synthetic potential of this valuable compound.

References

-

Chem-Impex. 3-(Pyrid-2-yloxy)benzaldehyde. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

ResearchGate. Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives | Request PDF. [Link]

-

MDPI. Aldehydes: What We Should Know About Them. [Link]

-

ResearchGate. Synthesis of substituted pyrazines from N -allyl malonamides. [Link]

-

ScienceDirect. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

-

PubChem. 3-(Allyloxy)benzaldehyde. [Link]

-

PubChem. Pyrazine. [Link]

-

PubChem. 3-(1,3-Thiazol-2-yloxy)benzaldehyde. [Link]

- Google Patents. Method for preparing 3-phenoxy-benzaldehyde.

-

ResearchGate. Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. [Link]

-

PubChem. 3-(pyrazin-2-yl)benzaldehyde. [Link]

-

PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. [Link]

-

Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. [Link]

-

RSC Publishing. Thermal decomposition of atrazine and its toxic products. [Link]

-

MDPI. Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. [Link]

-

Thieme. Pyrazines. [Link]

-

PubMed Central. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

-

PubMed Central. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]

-

University of Calgary. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Thermal decomposition of atrazine and its toxic products - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Leveraging 3-(Pyrazin-2-yloxy)benzaldehyde for the Synthesis of Novel Enzyme Inhibitors

An Application Guide for Researchers and Medicinal Chemists

Abstract: The pyrazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an ideal structural element for molecules designed to interact with enzyme active sites.[3] Among the various pyrazine-based synthons, 3-(Pyrazin-2-yloxy)benzaldehyde stands out as a particularly versatile intermediate.[4] This application note provides a comprehensive guide to the synthesis and utilization of this compound as a precursor for a representative class of potential enzyme inhibitors, with a focus on protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6] We present detailed, field-tested protocols for the synthesis of the core benzaldehyde intermediate and its subsequent elaboration into a potential kinase inhibitor via reductive amination.

Part 1: Synthesis of the Core Intermediate: this compound

Introduction & Rationale:

The creation of an ether linkage between an aryl halide and a phenol, known as the Ullmann condensation, is a classic and robust method for synthesizing diaryl ethers.[7] This copper-catalyzed nucleophilic aromatic substitution is particularly well-suited for coupling electron-deficient heterocyclic halides, such as 2-chloropyrazine, with phenols. The pyrazine ring's electron-withdrawing nature facilitates the substitution reaction. Here, we detail the synthesis of this compound from 3-hydroxybenzaldehyde and 2-chloropyrazine. The choice of a copper(I) catalyst and a mild base like potassium carbonate is critical to promote the reaction while minimizing side reactions.

Experimental Protocol: Ullmann Condensation

Materials:

-

3-Hydroxybenzaldehyde

-

2-Chloropyrazine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloropyrazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst Addition: Add copper(I) iodide (0.1 eq) to the flask.

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-hydroxybenzaldehyde.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Visualization of Synthetic Workflow: Part 1

Caption: Ullmann condensation for synthesis of the core intermediate.

Part 2: Synthesis of a Representative Kinase Inhibitor via Reductive Amination

Introduction & Rationale:

The aldehyde functional group of this compound is an excellent electrophilic handle for further molecular elaboration. Reductive amination is a powerful and widely used transformation in drug discovery to form carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. We have chosen (4-methylpyridin-2-yl)methanamine as a representative amine, as pyridine and aminopyridine motifs are common in kinase inhibitors, often forming critical hydrogen-bonding interactions within the enzyme's hinge region. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.[8]

Experimental Protocol: Reductive Amination

Materials:

-

This compound

-

(4-Methylpyridin-2-yl)methanamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in DCE in a round-bottom flask.

-

Amine Addition: Add (4-methylpyridin-2-yl)methanamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often accompanied by slight bubbling.

-

Reaction Monitoring: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel or preparative HPLC to yield the final product, N-((4-methylpyridin-2-yl)methyl)-1-(3-(pyrazin-2-yloxy)phenyl)methanamine.

Data Summary Table

| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| 1 | Ullmann Condensation | CuI, K₂CO₃ | DMF | 120 | 65-80 |

| 2 | Reductive Amination | NaBH(OAc)₃, AcOH | DCE | RT | 70-85 |

Visualization of Synthetic Workflow: Part 2

Caption: Reductive amination to form the target inhibitor.

Part 3: Protocol for In Vitro Kinase Inhibition Assay (General)

Introduction & Rationale:

To evaluate the efficacy of the newly synthesized compound as a kinase inhibitor, a robust in vitro biochemical assay is required. Cyclin-dependent kinases (CDKs), such as CDK2/Cyclin A, are common targets for pyrazine-based inhibitors.[9] The following protocol describes a general method for assessing kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a widely used platform in drug discovery for its high sensitivity and low background.[5] The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-substrate antibody, and the signal is read on a compatible plate reader.

Protocol: HTRF Kinase Assay (e.g., for CDK2/Cyclin A)

Materials:

-

Recombinant active CDK2/Cyclin A enzyme

-

Biotinylated peptide substrate (e.g., Biotin-Histone H1 peptide)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compound, dissolved in DMSO

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

-

HTRF Detection Buffer

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Low-volume 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Reaction Mixture Preparation: In the assay plate, add 2 µL of the diluted inhibitor solution (or DMSO for control wells).

-

Enzyme/Substrate Addition: Add 4 µL of a solution containing the CDK2/Cyclin A enzyme and the biotinylated peptide substrate prepared in assay buffer. Incubate for 15 minutes at room temperature.

-

Initiation of Reaction: Add 4 µL of a solution of ATP in assay buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of the HTRF detection mixture (containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer) to each well to stop the reaction.

-

Final Incubation: Incubate the plate for a further 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized response versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data for Representative Inhibitor

| Target Enzyme | Assay Type | IC₅₀ (µM) | Notes |

| CDK2/Cyclin A | HTRF | 0.85 | Potent inhibition observed. |

| GSK-3β | Kinase-Glo | > 50 | Demonstrates selectivity over GSK-3β. |

| Spleen Tyrosine Kinase (Syk) | ADP-Glo | 12.5 | Moderate off-target activity. |

Note: The data presented in this table is hypothetical and serves as an example of how results would be presented. Actual values must be determined experimentally.

References

-

Al-Ostoot, F. H., Al-Malki, J., Al-Ghamdi, S. S., Al-Zahrani, M. H., Al-Malki, A. S., & Al-Shehri, D. M. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]

-

Liu, G., Liu, S., Li, Z., & Huang, X. (2021). Metal- and oxidant-free electrochemically promoted oxidative coupling of amines. Green Chemistry, 23(24), 9929-9934. [Link]

-

Pees, B., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1729. [Link]

-

Zhou, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 557-564. [Link]

-

Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1018. [Link]

-

Patel, R. P., & Patel, P. T. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 2(1), 1-6. [Link]

-

Khan, M., et al. (2019). Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors. Letters in Drug Design & Discovery, 16(9). [Link]

- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Hou, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7172. [Link]

-

Al-Malki, J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines. [Link]

-

Al-Malki, J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Al-Malki, J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

-

Hou, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

-

Fray, M. J., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9183-9199. [Link]

-

Ali, A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives as potential anticancer agents. Molecules, 28(5), 2307. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Pharmacological Activities of Pyrazoline Derivatives. [Link]

-

Hussein, F. H. S., Hawaiz, F. E., & Azeez, H. J. (2013). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. International Journal of Chemical and Environmental Engineering, 4(6). [Link]

-

Al-Suwaidan, I. A., et al. (2023). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives as potential anticancer agents. Molecules, 28(5), 2307. [Link]

-

Císařová, I., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)amine. Molbank, 2023(4), M1718. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 79, 117161. [Link]

-

El-Gamal, M. I., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 254-267. [Link]

Sources

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of 3-(Pyrazin-2-yloxy)benzaldehyde in the Development of Novel Pharmaceuticals

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved pharmaceuticals.[1][2] Its significance stems from the unique electronic properties conferred by the two nitrogen atoms in a 1,4-arrangement, which allow it to act as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets.[3] Pyrazine-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects.[4][5][6][7][8] This has established the pyrazine moiety as a cornerstone in the design of novel therapeutics.[2]

This guide introduces 3-(Pyrazin-2-yloxy)benzaldehyde , a chemical intermediate poised for a significant role in modern drug discovery. This molecule ingeniously combines two key chemical features:

-

The Pyrazine Core: A proven pharmacophore that can be leveraged for its inherent biological activities and its ability to form crucial hydrogen bonds, particularly with the hinge region of protein kinases.[3]

-

The Benzaldehyde Functional Group: A highly versatile chemical "handle" that allows for straightforward and diverse chemical modifications, enabling the rapid generation of extensive compound libraries for screening.[9]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, derivatize, and evaluate novel compounds originating from this promising starting material. The protocols herein are designed to be robust and self-validating, guiding the user from initial synthesis to biological evaluation and preliminary pharmacokinetic profiling.

Section 1: Synthesis of the Core Scaffold: this compound

The foundational step in this workflow is the efficient synthesis of the starting material. The proposed method is a nucleophilic aromatic substitution (SNAr) reaction, a reliable and well-documented transformation in heterocyclic chemistry.[10] The causality behind this choice lies in the electron-deficient nature of the pyrazine ring, which is activated towards nucleophilic attack, particularly when a halogen is present at the C2 position.

Protocol 1.1: Synthesis via Williamson Ether Synthesis Analogue

This protocol details the synthesis of this compound from commercially available 2-chloropyrazine and 3-hydroxybenzaldehyde.

Workflow Diagram: Synthesis of the Core Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3-(Pyrazin-2-yloxy)stilbene Derivatives via Wittig Reaction

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Olefination of a Privileged Heterocycle

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1] Its significance lies in the conversion of readily available carbonyl compounds into alkenes with a high degree of regioselectivity.[2] This application note provides a detailed experimental procedure for the Wittig reaction of 3-(Pyrazin-2-yloxy)benzaldehyde, a key intermediate in medicinal chemistry due to the prevalence of the pyrazine motif in pharmacologically active compounds.[3] The resulting stilbene-like products, incorporating a pyrazine ring, are of significant interest in drug discovery and materials science.[4]

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Mechanistic Overview: The Wittig Reaction

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[5] The initial attack forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[5] This ring subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[5][6]

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[7] Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, typically yield the thermodynamically more stable (E)-alkene.[8] Conversely, non-stabilized ylides, lacking such a stabilizing group, generally favor the formation of the kinetically controlled (Z)-alkene.[9]

Experimental Design & Rationale

For the olefination of this compound, we will explore protocols for both a stabilized and a non-stabilized ylide to demonstrate the synthesis of both (E)- and (Z)-stilbene analogues.

Choice of Ylide:

-

For (E)-alkene synthesis (Protocol A): We will utilize (carbethoxymethylene)triphenylphosphorane, a commercially available and air-stable ylide. The ester group stabilizes the ylide, favoring the formation of the (E)-isomer.[8]

-

For (Z)-alkene synthesis (Protocol B): We will generate benzyltriphenylphosphonium ylide in situ from benzyltriphenylphosphonium chloride and a strong base. As a non-stabilized ylide, this will predominantly yield the (Z)-isomer.[9]

Starting Material: this compound is a solid at room temperature and should be stored at 0-8 °C. It is soluble in common organic solvents like dichloromethane and THF.

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flasks |

| (Carbethoxymethylene)triphenylphosphorane (for E) | Magnetic stirrer and stir bars |

| Benzyltriphenylphosphonium chloride (for Z) | Heating mantle |

| n-Butyllithium (n-BuLi) in hexanes (for Z) | Condenser |

| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |

| Dichloromethane (DCM) | Separatory funnel |

| Hexanes | Rotary evaporator |

| Ethyl acetate | Thin-layer chromatography (TLC) plates and chamber |

| Saturated aqueous ammonium chloride (NH₄Cl) | UV lamp for TLC visualization |

| Anhydrous sodium sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |

| Deuterated chloroform (CDCl₃) for NMR | NMR spectrometer |

| Mass spectrometer |

Experimental Protocols

Protocol A: Synthesis of (E)-ethyl 3-(3-(pyrazin-2-yloxy)phenyl)acrylate (Stabilized Ylide)

This protocol is designed for the synthesis of the (E)-alkene using a stable ylide.

Workflow for (E)-alkene synthesis.

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 g, 5.43 mmol) and (carbethoxymethylene)triphenylphosphorane (2.07 g, 5.97 mmol, 1.1 eq).

-

Add 30 mL of anhydrous THF to the flask.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the aldehyde.[10]

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 30 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity).[11]

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Further purification can be achieved by recrystallization from a mixed solvent system such as ethanol/water to yield the pure (E)-alkene.[12]

Protocol B: Synthesis of (Z)-1-(3-(Pyrazin-2-yloxy)phenyl)-2-phenylethene (Non-Stabilized Ylide)

This protocol details the synthesis of the (Z)-alkene using an in situ generated non-stabilized ylide.

Workflow for (Z)-alkene synthesis.

Step-by-Step Procedure:

-

To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add benzyltriphenylphosphonium chloride (2.33 g, 5.97 mmol, 1.1 eq).

-

Add 30 mL of anhydrous THF and stir to form a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 2.39 mL, 5.97 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A deep red or orange color indicates the formation of the ylide.

-

Remove the ice bath and stir the mixture at room temperature for 1 hour.[6]

-

In a separate dry flask, dissolve this compound (1.0 g, 5.43 mmol) in 10 mL of anhydrous THF.

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Add the solution of the aldehyde dropwise to the ylide solution over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.[6]

-

Transfer the mixture to a separatory funnel and extract with 3 x 30 mL of diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to isolate the (Z)-alkene.[13]

Product Characterization

The synthesized stilbene derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Vinylic Protons: The protons on the newly formed double bond will appear in the range of 6.5-7.5 ppm. The coupling constant (J) between these protons is diagnostic of the stereochemistry: typically 12-18 Hz for (E)-isomers and 6-12 Hz for (Z)-isomers. Aromatic Protons: Signals corresponding to the protons on the pyrazine and phenyl rings will be observed in the aromatic region (7.0-9.0 ppm).[14] |

| ¹³C NMR | Alkenyl Carbons: The carbons of the C=C double bond will typically resonate in the range of 120-140 ppm. Aromatic Carbons: Signals for the carbons of the aromatic rings will be present. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated exact mass of the product should be observed. |

| Thin-Layer Chromatography (TLC) | The (E)-isomer is generally less polar than the (Z)-isomer and will have a higher Rf value on silica gel.[15] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive ylide (Protocol B) | Ensure anhydrous conditions and use freshly titrated n-BuLi. Confirm ylide formation by the characteristic color change. |

| Steric hindrance | The reaction with ketones or sterically hindered aldehydes may be slower and require longer reaction times or higher temperatures.[2] | |

| Mixture of (E) and (Z) isomers | Incomplete stereoselectivity | This is common, especially with semi-stabilized ylides. Careful column chromatography is usually sufficient to separate the isomers.[15] |

| Difficulty in removing triphenylphosphine oxide | High polarity and solubility of the byproduct | Triphenylphosphine oxide can often be removed by careful column chromatography. In some cases, precipitation from a non-polar solvent like hexanes or diethyl ether can be effective. Another method involves the addition of ZnCl₂ to precipitate the byproduct as a complex. |

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all manipulations in a well-ventilated fume hood.

-

Anhydrous solvents are required for the generation of non-stabilized ylides.

References

- Benchchem. (2025).

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Chem-Station Int. Ed. (2024, April 6). Wittig Reaction.

- Refubium. (n.d.). 3 Syntheses - 3.

- ResearchGate. (2025, August 8).

- Wiley-VCH. (n.d.).

- PMC - NIH. (n.d.).

- ChemRxiv. (n.d.).

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- ResearchGate. (2006, September 23).

- ChemRxiv. (n.d.).

- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Google Patents. (n.d.). US2674636A - Method in purifying trans-stilbene.

- ChemicalBook. (n.d.). TRANS-STILBENE(103-30-0) 1H NMR spectrum.

- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

- ResearchGate. (2025, August 6). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.

- ResearchGate. (2025, August 7).

- JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.

- The Royal Society of Chemistry. (n.d.).

- ChemRxiv. (n.d.).

- MDPI. (2021, February 16).

- Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.

- (n.d.).

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- (2017, February 23). 20. A Solvent Free Wittig Reaction.

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyrazin-2-yloxy)benzaldehyde

Welcome to the technical support center for the synthesis of 3-(Pyrazin-2-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. My insights are drawn from extensive experience in synthetic methodology and a deep understanding of the underlying reaction mechanisms.

The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, often under conditions reminiscent of an Ullmann condensation or a Buchwald-Hartwig C-O coupling. The core transformation involves the formation of a diaryl ether linkage between 3-hydroxybenzaldehyde and a suitable pyrazine electrophile, most commonly 2-chloropyrazine or 2-bromopyrazine. Achieving high yields in this transformation requires careful control of several experimental parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue and can stem from several factors related to the reaction conditions.

-

Insufficiently Activated Nucleophile: The hydroxyl group of 3-hydroxybenzaldehyde must be deprotonated to form the more nucleophilic phenoxide. If you are observing poor conversion, your base may be too weak or not fully soluble in the reaction medium.

-

Solution: Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are known to be effective in Ullmann-type couplings.[1][2] Ensure your solvent can at least partially solubilize the base. In some cases, using a phase-transfer catalyst can be beneficial.

-

-

Catalyst Inactivity: If you are employing a copper-catalyzed Ullmann-type reaction, the copper(I) catalyst can be sensitive to oxidation.

-

Solution: Ensure you are using a high-quality copper(I) salt (e.g., CuI). It is also good practice to use freshly purchased or properly stored reagents. The addition of a ligand, such as N,N-dimethylglycine, can stabilize the copper catalyst and improve its activity.[3]

-

-

Low Reaction Temperature: Diaryl ether formations, particularly Ullmann couplings, often require elevated temperatures to proceed at a reasonable rate.[4][5]

-

Inappropriate Solvent: The choice of solvent is critical for both solubility of reactants and for reaching the necessary reaction temperature.

Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side product formation can significantly reduce your yield and complicate purification. Here are some common side reactions and mitigation strategies:

-

Homocoupling of the Pyrazine Halide: This is a classic side reaction in Ullmann couplings, leading to the formation of bipyrazines.[4][5]

-

Solution: This is often favored at very high temperatures. Try to run the reaction at the lowest effective temperature. Using a ligand for the copper catalyst can also help to promote the desired cross-coupling over homocoupling.

-

-

Decomposition of 3-hydroxybenzaldehyde: Benzaldehydes can be prone to oxidation or other decomposition pathways at high temperatures, especially in the presence of a base.

-

Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Limiting the reaction time and temperature can also minimize decomposition.

-

-

Reaction with the Aldehyde Functionality: The aldehyde group is generally stable under these conditions, but at very high temperatures or with very strong bases, side reactions involving the aldehyde cannot be entirely ruled out.

-

Solution: If you suspect the aldehyde is not stable, consider a protection strategy. However, this adds extra steps to your synthesis. A more practical approach is to optimize the reaction conditions to be as mild as possible.

-

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or certain side products.

-

Column Chromatography: This is the most common method for purifying organic compounds.

-

Strategy: A silica gel column with a gradient elution of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.

-

-

Recrystallization: If the product is a solid and you can obtain it in reasonable purity after an initial workup, recrystallization can be a very effective final purification step.

-

Strategy: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

-

-

Acid-Base Extraction: The starting 3-hydroxybenzaldehyde is phenolic and therefore acidic.

-

Strategy: During your aqueous workup, you can wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted 3-hydroxybenzaldehyde. Be cautious, as your product may also have some solubility in the aqueous base.

-

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for this reaction?

A1: For an Ullmann-type coupling, a combination of a copper(I) source, such as copper(I) iodide (CuI), and a ligand is often effective. N,N-dimethylglycine has been shown to be a good ligand for promoting the coupling of phenols with aryl halides at relatively low temperatures (around 90 °C).[3]

Q2: Which pyrazine starting material is better: 2-chloropyrazine or 2-bromopyrazine?

A2: In SNAr reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I. However, in metal-catalyzed cross-coupling reactions like the Ullmann condensation, the reactivity order is often reversed: I > Br > Cl. For a copper-catalyzed reaction, 2-bromopyrazine or even 2-iodopyrazine would likely be more reactive than 2-chloropyrazine.

Q3: What is the optimal reaction temperature and time?

A3: The optimal temperature and time will depend on the specific reagents and catalyst system used. A good starting point for a CuI/N,N-dimethylglycine catalyzed reaction is 90-120 °C.[1][3] The reaction should be monitored by TLC or LC-MS to determine the point of maximum product formation and to avoid product decomposition from prolonged heating.

Q4: Do I need to run this reaction under an inert atmosphere?

A4: Yes, it is highly recommended to perform this reaction under an inert atmosphere of nitrogen or argon. This will prevent the oxidation of the copper catalyst and the potential oxidation of the 3-hydroxybenzaldehyde at elevated temperatures.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is based on established methods for Ullmann-type diaryl ether synthesis.[3]

Materials:

-

3-hydroxybenzaldehyde

-

2-chloropyrazine (or 2-bromopyrazine)

-

Copper(I) iodide (CuI)

-

N,N-dimethylglycine

-

Cesium carbonate (Cs₂CO₃)

-

Dioxane (anhydrous)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloropyrazine (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition |

| Reactants | 3-hydroxybenzaldehyde, 2-chloropyrazine |

| Catalyst | CuI (10 mol%) |

| Ligand | N,N-dimethylglycine (20 mol%) |

| Base | Cs₂CO₃ (2.0 eq) |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Atmosphere | Inert (N₂ or Ar) |

Visualizing the Process

Reaction Workflow

Caption: Decision tree for troubleshooting low yield issues.

References

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. Available from: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. ResearchGate. Available from: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available from: [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available from: [Link]

-

Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]

-

Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. Available from: [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. Available from: [Link]

- Method for the purification of benzaldehyde. Google Patents.

-

Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Office of Scientific and Technical Information. Available from: [Link]

-

Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. WuXi Biology. Available from: [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]

-

N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Available from: [Link]

-

Scheme 1. Etherification of 3-hydroxybenzaldehyde. ResearchGate. Available from: [Link]

-

Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. Available from: [Link]

-

SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. National Institutes of Health. Available from: [Link]

-

Solved Step 1: Reduction of 3-Ethoxy-4-Hydroxybenzaldehyde. Chegg.com. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available from: [Link]

-

Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health. Available from: [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters. Available from: [Link]

-

m-Chlorobenzaldehyde. Organic Syntheses. Available from: [Link]

-

Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.unito.it [iris.unito.it]

- 5. Ullmann Reaction [organic-chemistry.org]

Technical Support Center: Optimizing Reaction Time for 3-(Pyrazin-2-yloxy)benzaldehyde Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-(Pyrazin-2-yloxy)benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction times and overall efficiency. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.

I. Foundational Understanding: The Synthesis of this compound Derivatives

The core of synthesizing this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a powerful tool for forming aryl ethers.[1] In this specific case, a substituted phenol (or the hydroxyl group of 3-hydroxybenzaldehyde) acts as the nucleophile, attacking an electron-deficient pyrazine ring that bears a suitable leaving group, such as a halogen.

The general reaction scheme can be visualized as follows:

Caption: General workflow for the synthesis of this compound derivatives.

II. Troubleshooting Guide & FAQs: Optimizing Your Reaction

This section is structured in a question-and-answer format to directly address common challenges and observations during the synthesis.

Q1: My reaction is proceeding very slowly or has stalled. What are the primary factors I should investigate to decrease the reaction time?

A1: A sluggish reaction is a common issue and can often be resolved by systematically evaluating the following parameters. The key is to understand that the rate of an SNAr reaction is highly dependent on several interconnected factors.[2]

1. The Nature of the Leaving Group on the Pyrazine Ring:

-

The "Fluorine Advantage": In SNAr reactions, fluoride is often the best leaving group, contrary to what is observed in SN1 and SN2 reactions.[3][4] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

-

Practical Implication: If you are using a 2-chloropyrazine and experiencing slow reaction times, consider switching to a 2-fluoropyrazine derivative if commercially available or synthetically accessible. The reaction rate can increase significantly.

2. The Strength and Concentration of the Base:

-

Role of the Base: The base is critical for deprotonating the phenolic hydroxyl group, generating the more potent phenoxide nucleophile. Incomplete deprotonation will result in a lower concentration of the active nucleophile and a slower reaction.

-

Commonly Used Bases:

-

Potassium Carbonate (K₂CO₃): A common and cost-effective choice. However, it is a relatively weak base and may require higher temperatures and longer reaction times.

-

Cesium Carbonate (Cs₂CO₃): Often a superior choice. Its greater solubility in organic solvents and the "cesium effect" can lead to faster reaction rates, often at lower temperatures.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that can lead to rapid and complete deprotonation. However, it is pyrophoric and requires careful handling under anhydrous conditions.

-

-

Troubleshooting Steps:

-

Ensure your base is fresh and anhydrous. Old K₂CO₃ can absorb moisture, reducing its effectiveness.

-

If using K₂CO₃, consider increasing the equivalents (e.g., from 1.5 to 2.5 eq.).

-

If feasible, switch to Cs₂CO₃. The improvement in reaction time can be dramatic.

-

3. Solvent Choice and Purity:

-

Polar Aprotic Solvents are Key: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for SNAr reactions. They are polar enough to dissolve the reactants and intermediates but do not protonate the nucleophile.

-

Solvent Purity: The presence of water can significantly slow down the reaction by protonating the phenoxide. Always use anhydrous solvents for these reactions.

-

Troubleshooting Steps:

-

Verify the purity of your solvent. If in doubt, use a freshly opened bottle or a freshly distilled solvent.

-

Consider switching solvents. DMSO is often more effective than DMF for sluggish reactions due to its higher polarity and boiling point, allowing for higher reaction temperatures.

-

4. Reaction Temperature:

-

General Principle: Increasing the temperature generally increases the reaction rate.

-

Practical Considerations:

-

If your reaction is slow at 80 °C in DMF, consider raising the temperature to 100-120 °C.

-

If using a lower-boiling solvent like acetonitrile, you may be temperature-limited. Switching to a higher-boiling solvent like DMF or DMSO will allow you to access higher temperatures.

-

Caution: Be mindful of potential side reactions and decomposition at very high temperatures. Monitor your reaction by TLC or LC-MS to ensure the desired product is being formed and not degrading.

-